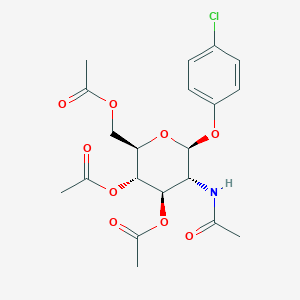

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Vue d'ensemble

Description

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a carbohydrate derivative known for its significant anti-inflammatory properties. This compound has garnered substantial attention in the biomedical field due to its unique chemical structure and potential therapeutic applications, particularly in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose followed by the introduction of the 4-chlorophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the acetylated sugar with 4-chlorophenol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Analyse Des Réactions Chimiques

Hydrolysis

One of the primary reactions that this compound can undergo is hydrolysis, particularly in aqueous environments. Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives. This reaction is crucial for understanding the stability and bioavailability of the compound in biological systems.

Glycosidic Bond Cleavage

The compound can participate in glycosidic bond cleavage reactions. The mechanism typically involves the formation of an oxazoline intermediate, which can then react with water or other nucleophiles, leading to the release of the aglycone (in this case, 4-chlorophenol) and the formation of free sugars. This reaction is catalyzed by enzymes such as hexosaminidases, which facilitate glycosidic bond hydrolysis while retaining stereochemistry at the anomeric center .

Acetylation and Deacetylation

The presence of multiple acetyl groups makes this compound susceptible to acetylation and deacetylation reactions. These reactions can be performed using acetic anhydride or other acetylating agents under controlled conditions. Deacetylation can be achieved using bases or nucleophiles that attack the carbonyl carbon of the acetyl group, resulting in the formation of hydroxyl groups.

Mechanistic Insights

The mechanism of action for this compound primarily relates to its role as a glycoside in biological systems. Enzymatic reactions involving this compound often exhibit specific interactions with enzymes due to its structural features:

-

General Acid Catalysis : During glycosidic bond cleavage, acid-base residues facilitate the departure of leaving groups and promote nucleophilic attack by water on the oxazoline intermediate.

-

Retention of Stereochemistry : The enzymatic hydrolysis typically results in retention of stereochemistry at the anomeric carbon due to concerted mechanisms involving both acid and base catalysis .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of glucopyranosides exhibit significant antibacterial activity against various strains of bacteria. The presence of the chlorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity against pathogens .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures possess anti-inflammatory properties. The acetyl groups in the glucopyranoside structure may play a crucial role in modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Cancer Research

Emerging research suggests that glycosides can influence cancer cell proliferation and apoptosis. The specific structural modifications in 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside may provide insights into developing novel anticancer therapies. Case studies have reported promising results when tested on various cancer cell lines .

Biochemistry

Enzyme Inhibition Studies

This compound has potential as a substrate or inhibitor in enzyme assays. Its structural components may interact with specific enzymes involved in metabolic pathways, offering insights into enzyme kinetics and mechanisms. For instance, it could serve as a model compound for studying glycosidase activity .

Glycobiology Applications

In glycobiology, this compound can be utilized to study carbohydrate-protein interactions. The tri-O-acetylated structure allows for the exploration of glycan-binding proteins and their roles in biological processes such as cell signaling and immune responses .

Material Sciences

Synthesis of Glycopolymers

The chemical structure of this compound can be employed in synthesizing glycopolymers. These materials have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to mimic natural glycoproteins .

Case Studies

Mécanisme D'action

The anti-inflammatory effects of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are primarily attributed to its ability to inhibit the activity of pro-inflammatory enzymes and cytokines. The compound interacts with molecular targets such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of inflammatory mediators.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar in structure but with a chloride group instead of the 4-chlorophenyl group.

2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative of glucopyranose

Uniqueness

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside stands out due to its specific 4-chlorophenyl group, which imparts unique anti-inflammatory properties not observed in other similar compounds. This structural feature enhances its interaction with specific molecular targets, making it a valuable compound in pharmaceutical research.

Activité Biologique

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS No. 50729-97-0) is a derivative of glucosamine that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and multiple acetyl groups, which influence its interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of 365.76 g/mol. The compound is typically presented as a white to light yellow powder and is known to be hygroscopic and heat-sensitive .

Research indicates that compounds similar to 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can inhibit glycosaminoglycan (GAG) synthesis in cells. A study demonstrated that certain acetylated glucosamine analogs significantly reduced the incorporation of labeled glucosamine into GAGs in cultured hepatocytes. Specifically, the analogs were shown to compete for metabolic pathways involved in GAG synthesis, leading to reduced chain elongation and premature termination of GAG chains .

Inhibition Studies

In vitro studies have illustrated that at concentrations around 1.0 mM, this compound can decrease the incorporation of D-[3H]glucosamine into GAGs to approximately 7% of control levels. This effect was attributed to the compound's ability to act as a competitive inhibitor within metabolic pathways responsible for GAG synthesis . Additionally, it was noted that exogenous uridine could restore protein synthesis inhibited by the compound, suggesting a complex interaction with nucleotide metabolism .

Case Study 1: Hepatocyte Cultures

In a controlled experiment using primary hepatocyte cultures, various analogs including 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside were assessed for their effects on cellular metabolism. The results indicated a concentration-dependent inhibition of glucosamine incorporation into GAGs without affecting total protein synthesis significantly .

Case Study 2: Glycosaminoglycan Synthesis

Another study focused on the impact of this compound on GAG synthesis revealed that treatment resulted in the production of smaller GAGs compared to controls. This alteration suggests that the compound interferes with normal enzymatic processes during GAG biosynthesis .

Comparative Analysis

| Compound | Inhibition Concentration (mM) | % Control GAG Incorporation | Effect on Protein Synthesis |

|---|---|---|---|

| 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | 1.0 | ~7% | Moderate inhibition |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose | Varies | Varies | Minimal |

| 1-Deoxy-GlcNAc Analog | Varies | ~19% | No significant effect |

Propriétés

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQTOCFACZKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393988 | |

| Record name | F1507-0115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50729-97-0 | |

| Record name | F1507-0115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.